molecular formula C31H36N8O5S B14250688 L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl- CAS No. 327603-57-6

L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl-

Katalognummer: B14250688
CAS-Nummer: 327603-57-6
Molekulargewicht: 632.7 g/mol
InChI-Schlüssel: MQQBPDHRDGGUNE-FWEHEUNISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl- is a complex peptide compound that has garnered interest in various scientific fields due to its unique properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.

Analyse Chemischer Reaktionen

Types of Reactions

L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl- can undergo various chemical reactions, including:

    Oxidation: The cysteinyl residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to thiols using reducing agents like DTT.

    Substitution: Amino acid residues can be modified through substitution reactions using specific reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Nucleophilic reagents like alkyl halides for specific amino acid modifications.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with altered side chains.

Wissenschaftliche Forschungsanwendungen

L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl- has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modifications.

    Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

    Medicine: Potential therapeutic applications in targeting specific pathways or diseases.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Wirkmechanismus

The mechanism of action of L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Acetyl-L-tryptophanamide: A simpler analogue with similar fluorescence properties.

    L-Tryptophanamide: Lacks the additional amino acids but shares the tryptophanamide core.

    N-Acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl-: Similar structure but without the tryptophanamide component.

Uniqueness

L-Tryptophanamide, N-acetyl-L-histidyl-L-phenylalanyl-L-cysteinyl- is unique due to its combination of multiple amino acids, which confer distinct properties such as enhanced stability, specific binding affinities, and potential for diverse modifications. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

327603-57-6

Molekularformel

C31H36N8O5S

Molekulargewicht

632.7 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2R)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C31H36N8O5S/c1-18(40)36-26(13-21-15-33-17-35-21)30(43)38-25(11-19-7-3-2-4-8-19)29(42)39-27(16-45)31(44)37-24(28(32)41)12-20-14-34-23-10-6-5-9-22(20)23/h2-10,14-15,17,24-27,34,45H,11-13,16H2,1H3,(H2,32,41)(H,33,35)(H,36,40)(H,37,44)(H,38,43)(H,39,42)/t24-,25-,26-,27-/m0/s1

InChI-Schlüssel

MQQBPDHRDGGUNE-FWEHEUNISA-N

Isomerische SMILES

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N

Kanonische SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CS)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.